molecular formula C15H22O2 B3048035 Ibuprofen ethyl, (R)- CAS No. 153153-85-6

Ibuprofen ethyl, (R)-

Cat. No.: B3048035
CAS No.: 153153-85-6
M. Wt: 234.33
InChI Key: HXTFUVWJFLDLJP-GFCCVEGCSA-N
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Description

Ibuprofen ethyl, ®- is a derivative of ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This compound is an ester formed by the reaction of ibuprofen with ethanol. It retains the pharmacological properties of ibuprofen but may exhibit different pharmacokinetic characteristics due to its esterified form. Ibuprofen ethyl, ®- is primarily used in scientific research to explore the effects of esterification on the activity and bioavailability of ibuprofen.

Mechanism of Action

Target of Action

Ibuprofen Ethyl, ®-, like its parent compound ibuprofen, primarily targets the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins and thromboxanes, which are mediators of pain, fever, and blood clotting .

Mode of Action

Ibuprofen Ethyl, ®-, acts as a non-selective, reversible inhibitor of the cyclooxygenase enzymes . The S-enantiomer of ibuprofen is generally proposed to elicit stronger pharmacological activity than the R-enantiomer . It’s worth noting that the R-enantiomer undergoes extensive interconversion to the S-enantiomer in vivo .

Biochemical Pathways

The primary biochemical pathway affected by Ibuprofen Ethyl, ®-, is the arachidonic acid pathway . By inhibiting the cyclooxygenase enzymes, ibuprofen reduces the synthesis of prostaglandins and thromboxanes from arachidonic acid . This leads to a decrease in inflammation, pain, and fever .

Pharmacokinetics

The pharmacokinetics of Ibuprofen Ethyl, ®-, are expected to be similar to those of ibuprofen. Ibuprofen is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin, and its clearance increases at doses greater than 600mg . Ibuprofen is metabolized to glucuronide conjugates, which are excreted in the urine .

Result of Action

The inhibition of prostaglandin and thromboxane synthesis by Ibuprofen Ethyl, ®-, results in reduced inflammation, pain, and fever . Additionally, ibuprofen has been found to have effects on various inflammatory mediators and cells involved in acute and chronic inflammation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ibuprofen Ethyl, ®-. For instance, ibuprofen has been identified as an emerging environmental pollutant due to its high human consumption and low rate of environmental degradation . Furthermore, the use of certain solvents can enhance the enzymatic resolution of racemic ibuprofen ethyl ester, leading to increased production of (S)-ibuprofen .

Biochemical Analysis

Biochemical Properties

“Ibuprofen Ethyl, ®-” interacts with various enzymes and proteins in biochemical reactions. It has been studied for its interaction with the enzyme thermostable esterase (EST10) from Thermotoga maritima . The nature of these interactions involves the enzymatic resolution of racemic Ibuprofen Ethyl Ester to produce (S)-Ibuprofen .

Cellular Effects

The effects of “Ibuprofen Ethyl, ®-” on cells and cellular processes are primarily related to its role as a non-selective reversible inhibitor of cyclo-oxygenase isozyme (COX)-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, including thromboxane and prostacyclin . By inhibiting these enzymes, “Ibuprofen Ethyl, ®-” can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of “Ibuprofen Ethyl, ®-” involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a non-selective reversible inhibitor of COX-1 and COX-2, it prevents the conversion of arachidonic acid into prostaglandins .

Temporal Effects in Laboratory Settings

Studies have shown that it can be used in an ionic liquid system for the enzymatic resolution of racemic Ibuprofen Ethyl Ester .

Metabolic Pathways

“Ibuprofen Ethyl, ®-” is involved in the arachidonic acid metabolic pathway, where it interacts with the enzymes COX-1 and COX-2 . It inhibits these enzymes, preventing the conversion of arachidonic acid into prostaglandins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ibuprofen ethyl, ®- typically involves the esterification of ibuprofen with ethanol. This reaction is catalyzed by agents such as dicyclohexylcarbodiimide (DCC) or other suitable catalysts. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the ethyl ester of ibuprofen .

Industrial Production Methods

Industrial production of ibuprofen ethyl, ®- follows similar principles but is scaled up to accommodate larger volumes. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of ibuprofen to its ethyl ester while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Ibuprofen ethyl, ®- undergoes various chemical reactions, including:

    Esterification: Formation of the ester from ibuprofen and ethanol.

    Hydrolysis: Conversion back to ibuprofen and ethanol in the presence of water and an acid or base catalyst.

    Oxidation and Reduction: Potential modifications to the ester group under specific conditions.

Common Reagents and Conditions

    Esterification: Ethanol and dicyclohexylcarbodiimide (DCC) as a catalyst.

    Hydrolysis: Water with an acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Esterification: Ibuprofen ethyl, ®-.

    Hydrolysis: Ibuprofen and ethanol.

    Oxidation and Reduction: Various oxidized or reduced derivatives of the ester group.

Scientific Research Applications

Ibuprofen ethyl, ®- is used in various scientific research applications, including:

Comparison with Similar Compounds

Ibuprofen ethyl, ®- can be compared with other esterified forms of ibuprofen and similar NSAIDs:

    Ibuprofen methyl ester: Another esterified form of ibuprofen with similar properties but different pharmacokinetics.

    Ibuprofen propyl ester: Exhibits different solubility and absorption characteristics.

    Naproxen ethyl ester: An esterified form of another NSAID, naproxen, used for similar purposes.

    Ketoprofen ethyl ester: An esterified form of ketoprofen, another NSAID with similar applications

Ibuprofen ethyl, ®- is unique in its specific esterification with ethanol, which may offer distinct advantages in terms of solubility, absorption, and bioavailability compared to other esterified forms of ibuprofen and similar NSAIDs.

Properties

IUPAC Name

ethyl (2R)-2-[4-(2-methylpropyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTFUVWJFLDLJP-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219318
Record name Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153153-85-6
Record name Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153153-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ibuprofen ethyl, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153153856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (αR)-α-methyl-4-(2-methylpropyl)benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IBUPROFEN ETHYL, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTH6KTY76S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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